

# The Journey of Adrixetinib (Q702): From Discovery to Clinical Development

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## Compound of Interest

Compound Name: *Adrixetinib TFA*

Cat. No.: *B12383634*

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## Introduction

Adrixetinib (Q702) is an orally bioavailable, selective small molecule inhibitor of the Axl, Mer, and CSF1R receptor tyrosine kinases (RTKs).<sup>[1][2]</sup> Developed by Qurient, Adrixetinib is an innovative immunotherapy agent that targets key pathways involved in tumor immune evasion and drug resistance.<sup>[3]</sup> Its unique mechanism of action, which involves modulating the tumor microenvironment (TME) to enhance the body's innate and adaptive immune responses against cancer, has positioned it as a promising candidate for the treatment of various solid tumors and hematologic malignancies.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical evaluation of Adrixetinib.

## Discovery and Initial Research

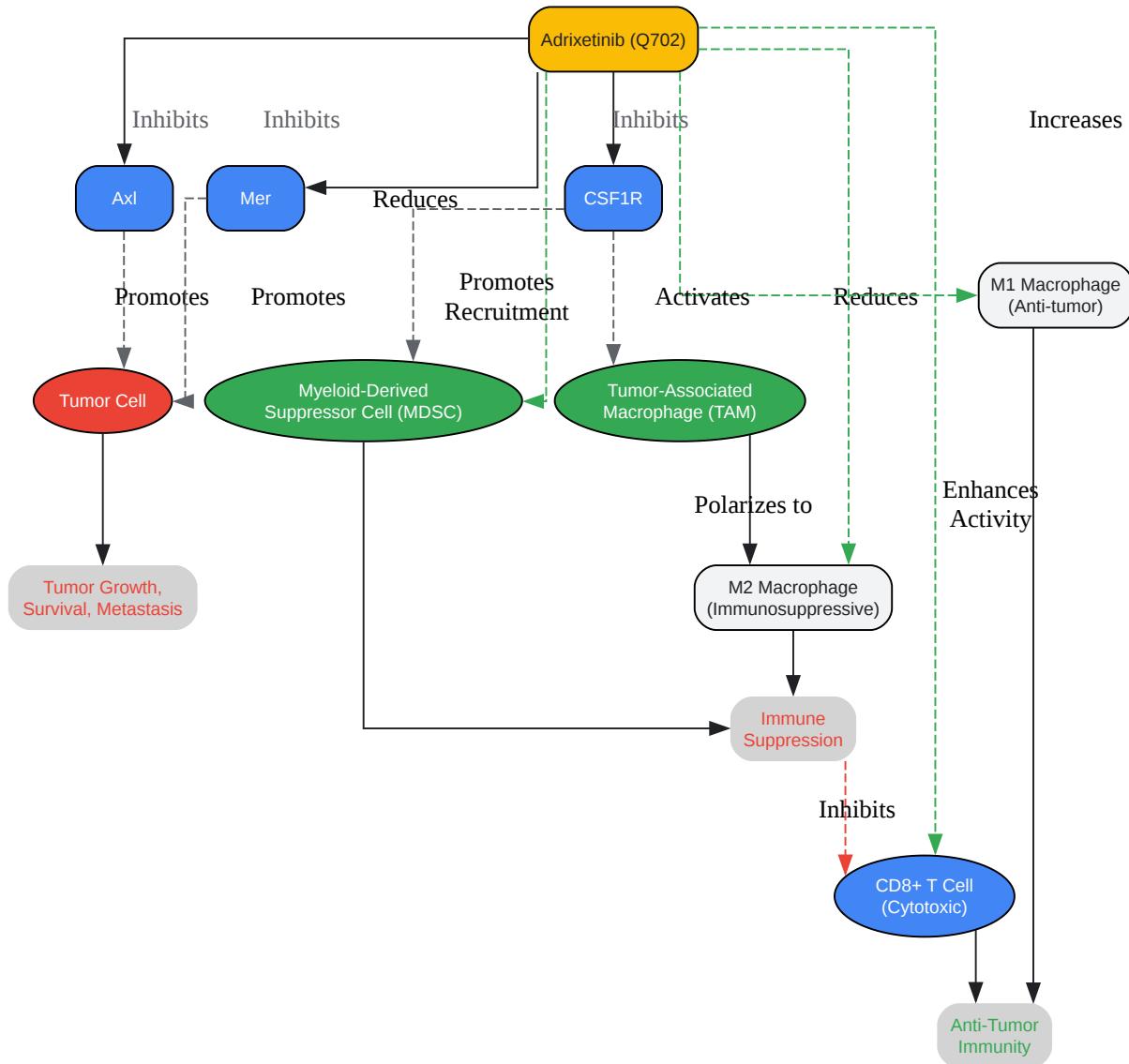
The foundational basic science research and non-clinical program for the compound that would become Adrixetinib were conducted at the Max Planck Institute of Biochemistry and the Lead Discovery Center in Germany. Qurient Co. Ltd., a clinical-stage biopharmaceutical company headquartered in South Korea, licensed Adrixetinib and has since been leading its development from preclinical studies to clinical trials.<sup>[3]</sup>

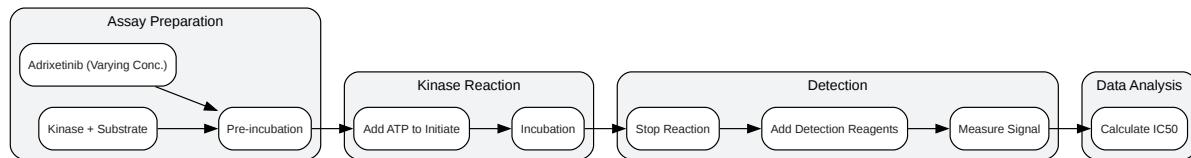
# Mechanism of Action: A Tri-Targeted Approach to Overcoming Cancer Resistance

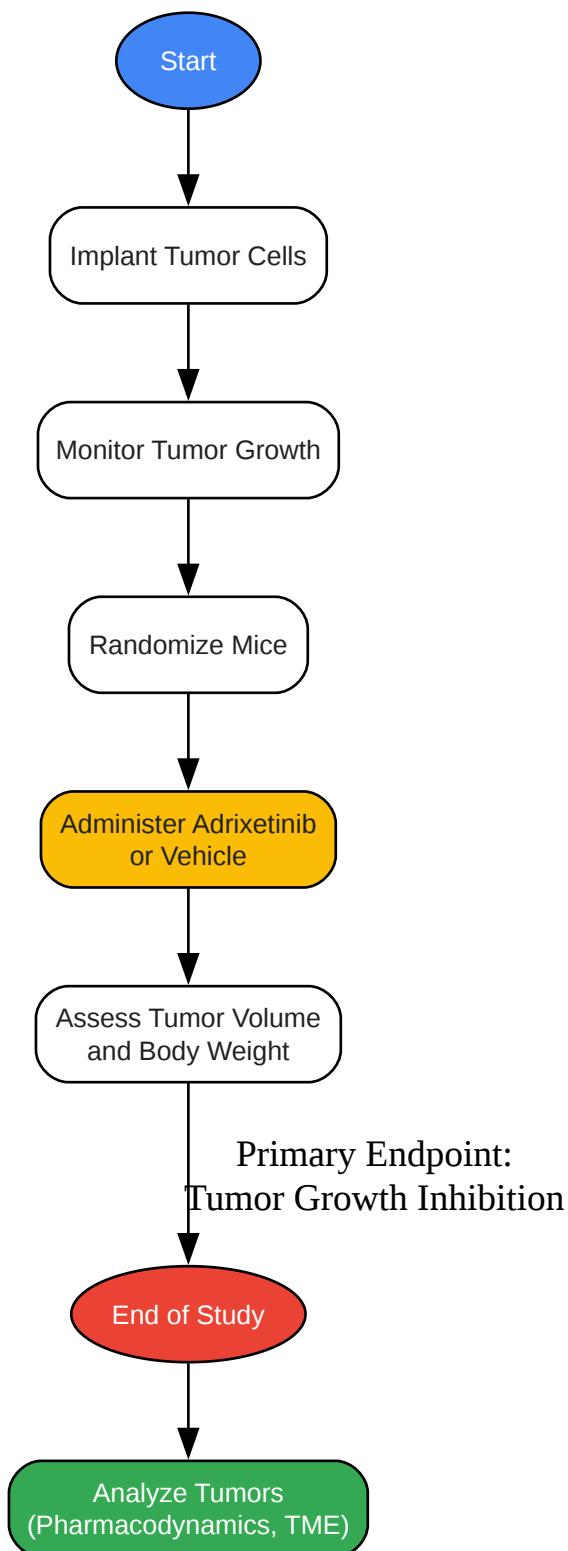
Adrixetinib exerts its anti-tumor effects by simultaneously inhibiting three key receptor tyrosine kinases: Axl, Mer, and CSF1R. These kinases are often overexpressed in various cancers and are associated with poor prognosis, drug resistance, and an immunosuppressive tumor microenvironment.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- **Axl and Mer Inhibition:** Axl and Mer are members of the TAM (Tyro3, Axl, Mer) family of RTKs. Their activation promotes cancer cell proliferation, survival, invasion, and metastasis. Furthermore, they play a crucial role in suppressing the innate immune system, thereby helping tumors to evade immune destruction. By inhibiting Axl and Mer, Adrixetinib directly hinders tumor cell growth and survival while also reactivating the innate immune response against cancer cells.[\[1\]](#)[\[2\]](#)
- **CSF1R Inhibition:** The Colony-Stimulating Factor 1 Receptor (CSF1R) is critical for the differentiation, survival, and function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs). These immune cells are key components of an immunosuppressive TME. Specifically, CSF1R signaling promotes the polarization of macrophages towards an M2 phenotype, which is associated with tumor promotion and immune suppression. Inhibition of CSF1R by Adrixetinib disrupts the survival signals for these immunosuppressive cells, leading to a reduction in M2 macrophages and MDSCs and a shift towards a more pro-inflammatory, anti-tumor M1 macrophage phenotype. This remodeling of the TME enhances the efficacy of anti-tumor T-cell responses.[\[1\]](#)[\[4\]](#)

The simultaneous inhibition of these three targets by Adrixetinib leads to a multi-faceted anti-cancer effect: direct inhibition of tumor cell growth and survival, and a profound reprogramming of the tumor microenvironment from an immunosuppressive to an immune-activated state.







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